molecular formula C41H45O2P B12885165 (1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide

(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide

Cat. No.: B12885165
M. Wt: 600.8 g/mol
InChI Key: MKHDXLZCYLFLGP-UHFFFAOYSA-N
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Description

(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is a complex organophosphorus compound It features a phosphine oxide group attached to a binaphthyl structure, which is further substituted with mesityloxy and dicyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide typically involves the following steps:

    Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of the Mesityloxy Group: The mesityloxy group is introduced via an etherification reaction using mesityl alcohol and a suitable base.

    Attachment of the Phosphine Oxide Group: The phosphine oxide group is attached through a reaction with a phosphine precursor, followed by oxidation.

    Cyclohexyl Substitution: The final step involves the substitution of cyclohexyl groups onto the phosphorus atom.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as phenylsilane and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxide, while reduction yields the original phosphine compound.

Scientific Research Applications

(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling . The molecular targets include transition metals like palladium and rhodium, and the pathways involved are typically those related to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-Dicyclohexyl(2’-(mesityloxy)-[1,1’-binaphthalen]-2-yl)phosphine oxide is unique due to its combination of mesityloxy and dicyclohexyl groups, which provide steric hindrance and electronic properties that enhance its performance as a ligand in catalytic reactions. This makes it particularly effective in reactions requiring high selectivity and stability.

Properties

Molecular Formula

C41H45O2P

Molecular Weight

600.8 g/mol

IUPAC Name

1-(2-dicyclohexylphosphorylnaphthalen-1-yl)-2-(2,4,6-trimethylphenoxy)naphthalene

InChI

InChI=1S/C41H45O2P/c1-28-26-29(2)41(30(3)27-28)43-37-24-22-31-14-10-12-20-35(31)39(37)40-36-21-13-11-15-32(36)23-25-38(40)44(42,33-16-6-4-7-17-33)34-18-8-5-9-19-34/h10-15,20-27,33-34H,4-9,16-19H2,1-3H3

InChI Key

MKHDXLZCYLFLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(=O)(C6CCCCC6)C7CCCCC7)C

Origin of Product

United States

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